Cas no 2138218-42-3 (2-hydroxy-N-methylpropane-1-sulfonamide)

2-hydroxy-N-methylpropane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-N-methylpropane-1-sulfonamide
- EN300-1083029
- SCHEMBL21620909
- 2138218-42-3
-
- インチ: 1S/C4H11NO3S/c1-4(6)3-9(7,8)5-2/h4-6H,3H2,1-2H3
- InChIKey: NNAXETQUQZRJKE-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)O)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 153.04596439g/mol
- どういたいしつりょう: 153.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
2-hydroxy-N-methylpropane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083029-5g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 5g |
$2816.0 | 2023-10-28 | |
Enamine | EN300-1083029-0.5g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 0.5g |
$933.0 | 2023-10-28 | |
Enamine | EN300-1083029-10.0g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 10g |
$4176.0 | 2023-06-10 | ||
Enamine | EN300-1083029-10g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 10g |
$4176.0 | 2023-10-28 | |
Enamine | EN300-1083029-2.5g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 2.5g |
$1903.0 | 2023-10-28 | |
Enamine | EN300-1083029-0.05g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 0.05g |
$816.0 | 2023-10-28 | |
Enamine | EN300-1083029-0.1g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 0.1g |
$855.0 | 2023-10-28 | |
Enamine | EN300-1083029-1.0g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 1g |
$971.0 | 2023-06-10 | ||
Enamine | EN300-1083029-5.0g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 5g |
$2816.0 | 2023-06-10 | ||
Enamine | EN300-1083029-0.25g |
2-hydroxy-N-methylpropane-1-sulfonamide |
2138218-42-3 | 95% | 0.25g |
$893.0 | 2023-10-28 |
2-hydroxy-N-methylpropane-1-sulfonamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-hydroxy-N-methylpropane-1-sulfonamideに関する追加情報
Comprehensive Overview of 2-hydroxy-N-methylpropane-1-sulfonamide (CAS No. 2138218-42-3): Properties, Applications, and Industry Insights
2-hydroxy-N-methylpropane-1-sulfonamide (CAS No. 2138218-42-3) is a specialized sulfonamide derivative gaining traction in pharmaceutical and chemical research due to its unique structural features. This compound, characterized by a hydroxyl group and a methyl-substituted sulfonamide moiety, exhibits versatile reactivity, making it valuable for drug intermediate synthesis and bioconjugation applications. Recent studies highlight its potential in modulating enzyme inhibition and molecular recognition, aligning with the growing demand for targeted therapeutics.
The rise of precision medicine and small-molecule drug discovery has amplified interest in CAS 2138218-42-3. Researchers frequently explore its role in designing prodrugs or biodegradable linkers, addressing queries like *"How does 2-hydroxy-N-methylpropane-1-sulfonamide enhance drug solubility?"* or *"What are its stability profiles under physiological conditions?"* These topics reflect its relevance in optimizing bioavailability—a key focus in modern pharmaceutical formulation.
From a synthetic chemistry perspective, 2138218-42-3 serves as a building block for heterocyclic compounds. Its hydroxyl-sulfonamide synergy enables selective reactions, such as nucleophilic substitutions or cross-coupling, which are critical for developing agrochemicals and material science additives. Industry reports emphasize its utility in creating water-soluble polymers, responding to trends in green chemistry and sustainable manufacturing.
Analytical data for 2-hydroxy-N-methylpropane-1-sulfonamide reveal notable physicochemical properties: a moderate logP value suggesting balanced lipophilicity, and thermal stability up to 200°C. Such metrics are vital for QSAR modeling and ADMET prediction, frequently searched topics in computational chemistry forums. Patent literature also cites its use in photoresist materials, linking it to semiconductor fabrication advancements.
Regulatory and safety assessments classify CAS 2138218-42-3 as non-hazardous under standard handling protocols, though proper PPE is recommended. Its low ecotoxicity aligns with EPA guidelines, making it a candidate for environmentally benign applications. This aspect resonates with searches like *"Is 2-hydroxy-N-methylpropane-1-sulfonamide biodegradable?"*—a common concern in industrial ecology discussions.
In conclusion, 2138218-42-3 exemplifies innovation at the intersection of medicinal chemistry and industrial applications. As demand grows for multifunctional intermediates, this compound’s synthetic flexibility and regulatory compliance position it as a strategic asset for R&D pipelines worldwide.
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